4-Ethynyl-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H3F3N2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-(trifluoromethyl)pyrimidine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-Ethynyl-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethyl)pyridine: Lacks the ethynyl group but contains the trifluoromethyl group on a pyridine ring.
Uniqueness
4-Ethynyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of the ethynyl and trifluoromethyl groups on a pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Biological Activity
4-Ethynyl-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound exhibits unique biochemical properties that make it a valuable candidate for drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better cell membrane permeability. The compound interacts with various enzymes and proteins, notably showing a strong binding affinity for ubiquitin-specific protease 7 (USP7), which plays a critical role in regulating protein degradation pathways.
Cellular Effects
The compound has demonstrated notable antiproliferative activity against several human tumor cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
PC-3 | 5.5 | Antiproliferative |
MCF-7 | 7.2 | Antiproliferative |
HGC-27 | 6.8 | Antiproliferative |
MGC-803 | 4.9 | Antiproliferative |
These findings suggest that this compound could be effective in cancer treatment by inhibiting the growth of malignant cells .
Molecular Mechanism
The mechanism of action involves the compound's ability to inhibit USP7, leading to the disruption of the ubiquitin-proteasome pathway. This inhibition results in the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells . Additionally, it influences various signaling pathways related to cell survival and proliferation.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary with dosage. In animal models, lower doses exhibit moderate antiproliferative effects, while higher doses can lead to toxicity. For example, at a dose of 10 mg/kg, significant tumor growth inhibition was observed without severe adverse effects, whereas doses above 20 mg/kg resulted in notable toxicity.
Metabolic Pathways
The compound is metabolized through pathways involving cytidine deaminase and deoxycytidine kinase. These enzymes are crucial for its activation and subsequent biological activity. Understanding these metabolic pathways is essential for predicting pharmacokinetics and optimizing therapeutic regimens .
Transport and Distribution
This compound's transport within biological systems is facilitated by specific transporters that enhance its distribution to target tissues. The trifluoromethyl group significantly improves its ability to cross lipid membranes, which is advantageous for therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:
- Anticancer Activity : A study comparing various pyrimidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like etoposide .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
- Anti-Alzheimer’s Potential : Emerging research suggests that derivatives of this compound may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Properties
Molecular Formula |
C7H3F3N2 |
---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
4-ethynyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H3F3N2/c1-2-5-3-4-11-6(12-5)7(8,9)10/h1,3-4H |
InChI Key |
CJYAPWBYJDEZTP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.